LY 368962 Dimethyl Ester
Description
Properties
CAS No. |
1798887-66-7 |
|---|---|
Molecular Formula |
C21H25N5O7 |
Molecular Weight |
459.459 |
IUPAC Name |
dimethyl (2S)-2-[[4-[3-(2,6-diamino-4-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C21H25N5O7/c1-32-15(28)10-8-13(20(31)33-2)24-18(29)12-6-3-11(4-7-12)5-9-14(27)16-17(22)25-21(23)26-19(16)30/h3-4,6-7,13H,5,8-10H2,1-2H3,(H,24,29)(H5,22,23,25,26,30)/t13-/m0/s1 |
InChI Key |
DIPRZQWTSAXGQU-ZDUSSCGKSA-N |
SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC(=O)C2=C(NC(=NC2=O)N)N |
Synonyms |
N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoyl]-L-glutamic Acid Dimethyl Ester |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for Ly 368962 Dimethyl Ester
Advanced Synthetic Routes to LY 368962 Dimethyl Ester
The synthesis of this compound is primarily achieved through total synthesis, often mirroring the synthetic pathways developed for Pemetrexed itself.
Total Synthesis Strategies and Optimizations
The total synthesis of this compound, referred to in some literature as Pemetrexed-IM8, involves a convergent approach. allfordrugs.com This strategy entails the separate synthesis of two key fragments: the pyrrolo[2,3-d]pyrimidine core and the fully elaborated benzoyl-L-glutamic acid dimethyl ester side chain.
A common synthetic route commences with the preparation of the key intermediate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid. quickcompany.in This intermediate is then coupled with L-glutamic acid dimethyl ester hydrochloride. The coupling reaction is typically facilitated by a peptide coupling agent, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), in the presence of a base like N-methylmorpholine (NMM) in an aprotic solvent such as dimethylformamide (DMF). quickcompany.in
Table 1: Key Reagents in the Total Synthesis of this compound
| Reagent | Role |
| 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | Key Intermediate |
| L-glutamic acid dimethyl ester hydrochloride | Side Chain Precursor |
| 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Peptide Coupling Agent |
| N-methylmorpholine (NMM) | Base |
| Dimethylformamide (DMF) | Solvent |
Optimizations of this synthesis focus on the purification of the final product. One patented method describes the purification of the related diethyl ester, which can be adapted for the dimethyl ester. This process involves dissolving the crude product in a mixed solvent system of dimethylformamide and a C1-4 alcohol, followed by precipitation of high-purity crystals by adding an antisolvent like a C3-C6 ketone or ester. google.com This method can yield purities exceeding 98.5%. google.com
Another synthetic approach involves the reaction of 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl] methyl benzoate, which is hydrolyzed to the corresponding acid. This acid is then condensed with L-glutamic acid diethyl ester to yield the diethyl ester, a process that can be analogously applied to produce the dimethyl ester by using dimethyl L-glutamate. google.com
Fragment-Based Synthesis Approaches
The pyrrolo[2,3-d]pyrimidine core is constructed through a multi-step sequence, often starting from simpler pyrimidine precursors. The benzoyl-L-glutamic acid dimethyl ester fragment is prepared by the acylation of L-glutamic acid dimethyl ester with a derivative of 4-[2-(... )ethyl]benzoic acid. The convergence of these two fragments in the later stages of the synthesis allows for flexibility in modifying each component independently to generate analogues.
Derivatization and Analogue Synthesis of this compound
The synthesis of derivatives and analogues of this compound is crucial for structure-activity relationship (SAR) studies and for developing specific research probes.
Generation of Structurally Related Analogues for Research Purposes
The synthetic routes for this compound can be adapted to produce a variety of structurally related analogues. For instance, by substituting L-glutamic acid dimethyl ester with its D-enantiomer, the corresponding diastereomer, Pemetrexed R-Isomer Dimethyl Ester, can be synthesized. molcan.com This is important for studying the stereochemical requirements of biological targets.
Furthermore, N-methylation of the pyrrolo[2,3-d]pyrimidine ring system can lead to the formation of N-methyl impurities. nih.gov The synthesis of such compounds as analytical standards is important for quality control in the manufacturing of Pemetrexed. The formation of these N-methyl derivatives has been suggested to occur from the decomposition of the CDMT-NMM complex used in the coupling step, which can act as a methylating agent. nih.gov
Modification Strategies for Enhanced Research Probe Utility
To enhance the utility of this compound as a research probe, modifications can be introduced at various positions. For example, functional groups suitable for conjugation with reporter molecules (e.g., fluorophores, biotin) could be incorporated into the benzoyl ring or the glutamate side chain. The synthetic methodologies allow for the use of substituted benzoic acid derivatives or modified glutamic acid esters in the coupling step to achieve this.
The ester groups of the glutamic acid moiety also present opportunities for modification. They can be hydrolyzed to the corresponding diacid or converted to other esters to modulate the compound's physicochemical properties, such as solubility and cell permeability.
Chemo-Enzymatic Synthesis and Biotransformation Studies of this compound
While the primary routes for synthesizing this compound are chemical, chemo-enzymatic methods offer potential for more selective and environmentally benign processes.
Enzymes, such as lipases, could potentially be employed for the selective esterification of the glutamic acid moiety or for the hydrolysis of the dimethyl ester to the corresponding monoesters or diacid under mild conditions. This would be particularly useful for regioselective modifications.
Biotransformation studies of this compound are likely to be informed by the known metabolic pathways of Pemetrexed. A key metabolic process for Pemetrexed is its conversion to polyglutamate forms by the enzyme folylpolyglutamate synthetase within cells. nih.gov It is conceivable that this compound could also be a substrate for this enzyme, although the presence of the dimethyl ester groups might influence its recognition and processing by the enzyme. Further studies would be needed to elucidate the specific biotransformation pathways of this compound.
Enzymatic Pathways in the Formation or Degradation of this compound
Information regarding specific enzymatic pathways involved in the formation or degradation of this compound is not found in the reviewed scientific literature. In principle, the ester linkages in the molecule could be susceptible to hydrolysis by esterase enzymes. Similarly, the amide bond could potentially be a substrate for amidases. However, without experimental data, it is not possible to identify the specific enzymes that might act on this compound or to describe the resulting metabolic products.
Microbial or Cell-Free System for Biosynthesis or Biotransformation
There is currently no available research detailing the use of microbial or cell-free systems for the biosynthesis or biotransformation of this compound. The development of such a system would first require the elucidation of a natural biosynthetic pathway for this compound or a related analogue, which has not been reported. Alternatively, a synthetic biology approach could be envisioned, where genes encoding enzymes capable of catalyzing the necessary reaction steps are assembled in a suitable microbial host or used in a cell-free expression system. This, however, remains a theoretical possibility without foundational research on the relevant enzymes and pathways.
Data Tables
Due to the absence of specific research findings on the synthesis and biotransformation of this compound, no data tables can be generated at this time.
Information regarding this compound is not publicly available.
Following a comprehensive search of publicly accessible scientific literature and databases, no specific information was found regarding the chemical compound “this compound.” Consequently, the detailed article on its molecular mechanisms of action and target identification, as outlined in the user's request, cannot be generated.
The requested article structure focused on several key areas of molecular pharmacology and chemical biology, including:
Enzyme Inhibition and Activation Studies: Specifically targeting folate-dependent enzymes such as Thymidylate Synthase, Dihydrofolate Reductase, and Glycinamide Ribonucleotide Formyltransferase.
Receptor Binding and Modulation Assays: Investigating the compound's interaction with various cellular receptors.
Protein-Ligand Interaction Profiling: Utilizing advanced techniques like chemical proteomics (e.g., SPIDER, DARTS, SPR) for target identification.
Mass Spectrometry-Based Approaches: For the identification of covalent adducts.
Despite targeted searches for "this compound" in relation to these specific topics, no research findings, data tables, or any other relevant information could be retrieved. This suggests that research on this particular compound may not be published in the public domain, could be proprietary, or may be designated under a different identifier.
Without any foundational information on the compound's biological activity or molecular targets, it is impossible to provide a scientifically accurate and informative article that adheres to the strict content requirements of the user's request. Any attempt to do so would be purely speculative and would violate the core instruction to provide factual and accurate information.
Therefore, the generation of the requested article is not possible at this time due to the absence of available data on this compound.
Molecular Mechanisms of Action and Target Identification of Ly 368962 Dimethyl Ester
Elucidation of Intracellular Signaling Pathway Modulation
LY 368962 Dimethyl Ester is identified as an impurity related to Pemetrexed, a widely utilized antifolate medication in chemotherapy. While direct studies on the specific molecular activities of this compound are not extensively available in public literature, the known mechanisms of the parent compound, Pemetrexed, offer significant insights into its potential biological effects. Pemetrexed is known to influence several key intracellular signaling pathways that are crucial for cell growth, proliferation, and survival.
Effects on Cell Cycle Regulatory Pathways
Currently, there is a lack of specific research data detailing the direct effects of this compound on cell cycle regulatory pathways.
Modulation of Apoptosis and Cell Death Pathways
Specific studies elucidating the direct modulation of apoptosis and cell death pathways by this compound are not available in the current scientific literature.
Impact on Inflammatory Signaling Cascades (e.g., mTOR/P70S6K, STAT3 Pathways)
Research on the parent compound, Pemetrexed, has demonstrated its capacity to influence key inflammatory and survival signaling pathways. Specifically, Pemetrexed has been shown to activate both the mTOR/P70S6K and STAT3 pathways in non-small cell lung cancer cell lines. This activation can lead to an increase in the expression of PD-L1, a critical immune checkpoint protein. The mTOR/P70S6K pathway is a central regulator of cell growth, proliferation, and survival, while the STAT3 pathway is involved in cell proliferation and differentiation.
Influence on Stress Response Pathways (e.g., p53 expression, Reactive Oxygen Species Generation)
The parent drug, Pemetrexed, has been documented to have an impact on cellular stress response mechanisms. Studies have indicated that Pemetrexed has the potential to increase the expression of the tumor suppressor protein p53. Furthermore, Pemetrexed can also lead to the generation of reactive oxygen species (ROS). The p53 protein plays a crucial role in regulating the cell cycle and inducing apoptosis in response to DNA damage, while ROS are highly reactive molecules that can cause cellular damage at high concentrations.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Correlating Structural Motifs with Specific Biological Activities
At present, there are no publicly available structure-activity relationship (SAR) studies that specifically focus on this compound or its analogues to correlate their structural motifs with specific biological activities.
Computational Approaches to SAR Prediction for this compound Not Publicly Documented
Despite a thorough search of publicly available scientific literature and databases, no specific research detailing the use of computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking, for the prediction of the Structure-Activity Relationship (SAR) of this compound has been identified.
Computational methods are integral to modern drug discovery, providing insights into the interactions between a compound and its biological target. Techniques like QSAR and molecular docking are routinely employed to predict the biological activity of novel compounds and to guide the optimization of lead candidates.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized analogs.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to its protein target.
While these methodologies are widely applied in pharmaceutical research, their specific application to this compound has not been reported in the accessible scientific literature. Therefore, no data tables or detailed research findings on the computational SAR prediction for this specific compound can be provided.
Cellular Pharmacology and in Vitro Biological Activity of Ly 368962 Dimethyl Ester
Combinatorial Cellular Studies with Other Agents
Synergistic or Antagonistic Interactions with Established Therapeutic Compounds (e.g., Cisplatin, Gemcitabine)4.3.2. Mechanistic Basis of Combinatorial Effects in Cell Models
Without any foundational research on the in vitro effects of LY368962 Dimethyl Ester, alone or in combination with other agents, it is not possible to provide a scientifically accurate and informative article that adheres to the user's instructions.
Preclinical in Vivo Studies in Animal Models of Disease
Pharmacological Characterization in Relevant Animal Models
Efficacy Assessment in Xenograft and Syngeneic Tumor Models
There is no available data from studies investigating the efficacy of LY 368962 Dimethyl Ester in either xenograft or syngeneic tumor models.
Effects on Tumor Growth and Metastasis in Animal Models
Information regarding the effects of this compound on primary tumor growth and the process of metastasis in animal models is not available in the public domain.
Preclinical Pharmacokinetics and Pharmacodynamics in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems
There are no published studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any animal systems.
Relationship Between Exposure and Pharmacological Effect in Animal Models
Without pharmacokinetic and pharmacodynamic data, the relationship between the exposure to this compound and its potential pharmacological effects in animal models cannot be determined.
Investigation of Biological Activities in Non-Oncological Disease Models
There is no information available to suggest that this compound has been investigated for any biological activities in non-oncological disease models.
Advanced Methodologies and Techniques for Studying Ly 368962 Dimethyl Ester
Proteomic and Metabolomic Profiling in Response to LY 368962 Dimethyl Ester Exposure
Proteomic and metabolomic profiling are powerful hypothesis-generating techniques used to obtain a global snapshot of molecular changes within a biological system following exposure to a compound like this compound.
Proteomics: This approach involves the large-scale analysis of proteins to understand how the compound alters protein expression, post-translational modifications, or protein-protein interactions. By antagonizing mGluR1, a G-protein-coupled receptor (GPCR), this compound is expected to modulate complex downstream signaling cascades. nih.govijbs.com An unbiased proteomic screen, for instance using mass spectrometry, could identify changes in the abundance or phosphorylation state of key signaling proteins.
Research has identified several proteins that directly interact with or are part of the mGluR1 signaling complex in specific cell types, such as cerebellar Purkinje cells. nih.govresearchgate.net These proteins would be primary candidates for investigation in a proteomic study of this compound's effects, as their expression or activity levels could be significantly altered.
Table 6.1.1: Potential Protein Targets for Proteomic Analysis of this compound Activity This table lists known mGluR1-interacting proteins and downstream effectors that would be key subjects of interest in a proteomic study.
| Protein/Complex | Class | Role in mGluR1 Signaling |
| G-protein Gq/G11 | Signal Transducer | Directly couples to mGluR1 to initiate the canonical signaling pathway. nih.govnih.gov |
| Phospholipase Cβ (PLCβ) | Enzyme | Activated by Gq/G11; generates IP3 and DAG. nih.govmdpi.com |
| Protein Kinase C (PKC) | Enzyme | Activated by DAG; phosphorylates numerous downstream targets. nih.govijbs.com |
| Homer | Scaffold Protein | Couples mGluR1 to IP3 receptors and other signaling components. ijbs.com |
| TRPC3 | Ion Channel | Cation channel involved in mGluR1-mediated slow excitatory currents. nih.govresearchgate.net |
| GluD2 (Glutamate Receptor δ2) | Receptor/Scaffold | Forms a signaling complex with mGluR1 in Purkinje cells, modulating its function. nih.govresearchgate.net |
Advanced Imaging Techniques for Subcellular Localization and Activity
Standard microscopy is often insufficient to visualize the precise location and dynamics of molecular interactions. Advanced imaging techniques that bypass the diffraction limit of light are necessary to observe how this compound engages with its target at the subcellular level. nih.gov
To enable visualization, the compound could be chemically modified with a fluorescent tag. This fluorescently-labeled version would allow researchers to directly observe its path to the cell membrane, its binding to mGluR1, and any subsequent receptor internalization. nih.gov
Techniques such as Fluorescence Resonance Energy Transfer (FRET) could be employed to monitor the compound's binding to the receptor in real-time. nih.gov In a potential setup, mGluR1 could be tagged with a donor fluorophore (e.g., CFP) and the this compound ligand with an acceptor fluorophore. Upon binding, the close proximity of the two fluorophores would allow for energy transfer, generating a measurable signal that confirms target engagement. nih.govnih.gov
Super-resolution microscopy techniques would provide even greater detail.
Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can achieve spatial resolutions down to tens of nanometers, allowing visualization of individual receptor molecules and their clustering on the cell surface in response to antagonist binding. nih.gov
Stimulated Emission Depletion (STED) microscopy could be used to track the movement and trafficking of ligand-bound receptors in living cells with high resolution. nih.gov
Table 6.2.1: Comparison of Advanced Imaging Techniques for Studying this compound This table outlines the principles and applications of various advanced microscopy techniques relevant to studying ligand-receptor interactions.
| Technique | Principle | Application for this compound |
| FRET | Non-radiative energy transfer between two fluorophores in close proximity (1-10 nm). nih.gov | Quantifying the binding kinetics and conformational changes of mGluR1 upon antagonist binding. nih.gov |
| STORM/PALM | Sequential activation and localization of single fluorescent molecules to reconstruct a super-resolution image. nih.gov | Mapping the precise distribution of mGluR1 on the neuronal surface and observing changes in receptor clustering. |
| STED | Uses a second laser to de-excite fluorophores at the periphery of the excitation spot, narrowing the effective imaging area. nih.gov | Live-cell imaging of the trafficking and internalization of the ligand-receptor complex with high spatial resolution. |
Genetic Perturbation Studies to Validate Molecular Targets
While biochemical assays can show that this compound binds to mGluR1, genetic perturbation studies are the gold standard for confirming that this interaction is responsible for the compound's biological effects in a cellular or organismal context. nih.govnih.gov
The primary tools for this are CRISPR/Cas9 genome editing and RNA interference (RNAi) . These technologies allow for the targeted knockout (deletion) or knockdown (reduced expression) of specific genes. springernature.com
The validation process follows a clear logic:
A cellular response to this compound is measured (e.g., inhibition of IP3 production).
CRISPR/Cas9 is used to create a cell line where the gene encoding mGluR1 (GRM1) has been knocked out.
The compound is applied to these knockout cells. If the compound's effect is abolished, it provides strong evidence that mGluR1 is the essential molecular target.
This approach can be extended to dissect the entire signaling pathway. For example, if proteomics data suggests that PKC is involved, researchers could knock out the specific PKC isoform to test if the downstream effects of the compound are dependent on it. This allows for the precise mapping of the signaling cascade responsible for the compound's action. nih.govijbs.com
Table 6.3.1: Hypothetical Experimental Design for Target Validation of this compound This table outlines a genetic perturbation experiment to confirm that the effects of this compound are mediated by mGluR1.
| Step | Experimental Group | Technique | Expected Outcome | Conclusion |
| 1. Baseline | Wild-Type Cells | Functional Assay (e.g., Calcium Imaging) | This compound blocks glutamate-induced calcium release. | Establishes the compound's biological effect. |
| 2. Perturbation | GRM1 Knockout Cells | CRISPR/Cas9 | The GRM1 gene is non-functional; mGluR1 protein is absent. | Confirms genetic modification. |
| 3. Validation | GRM1 Knockout Cells | Functional Assay (e.g., Calcium Imaging) | Glutamate no longer induces a response; this compound has no effect. | The compound's action is dependent on the presence of mGluR1. |
Bioinformatic and Systems Biology Approaches to Data Integration
The vast datasets generated by proteomic, metabolomic, and genetic studies require sophisticated computational tools to be interpreted meaningfully. Bioinformatic and systems biology approaches aim to integrate these disparate data types to construct a holistic, network-level model of the compound's impact.
Instead of a simple linear pathway, this approach models the mGluR1 signaling cascade as a complex, interconnected network. ijbs.com Data from proteomics would identify the nodes (proteins) in the network that change, while genetic perturbation studies would validate the functional connections (edges) between these nodes. Metabolomic data provides another layer of functional readout of the network's activity.
By integrating these datasets, researchers can:
Construct a comprehensive map of the signaling pathways perturbed by this compound.
Identify key hubs or bottlenecks in the network that are most critical for the compound's effect.
Potentially predict off-target effects or uncover previously unknown mechanisms of action by observing unexpected changes in the network.
Correlate molecular changes with phenotypic outcomes to identify robust biomarkers of drug activity.
Table 6.4.1: Data Integration for a Systems Biology Model of this compound Action This table lists the types of data and their roles in building an integrated computational model.
| Data Type | Source Methodology | Role in the Model |
| Transcriptomics | RNA-Seq | Identifies changes in gene expression downstream of mGluR1 signaling. |
| Proteomics | Mass Spectrometry | Quantifies changes in protein abundance and post-translational modifications, defining the active nodes of the network. |
| Metabolomics | LC-MS / GC-MS | Measures the functional output and metabolic state of the perturbed network. |
| Genetic Perturbation Data | CRISPR/RNAi Screens | Validates the functional necessity of specific nodes (genes/proteins) in the network. |
| Interaction Data | Literature/Databases | Provides a scaffold of known protein-protein and protein-metabolite interactions. |
Future Directions and Unexplored Avenues in Ly 368962 Dimethyl Ester Research
Potential for Novel Therapeutic Strategies
The development of novel therapeutic strategies for new antifolates often involves exploring their efficacy against a wide range of cancers, including solid tumors and hematologic malignancies. johnshopkins.eduashpublications.org A significant area of innovation is the development of agents that can overcome resistance to established antifolates like methotrexate (B535133). life-science-alliance.org Resistance can arise from various mechanisms, including impaired drug transport into cells or genetic mutations in the target enzymes. cancernetwork.comjohnshopkins.edu Future antifolates may be designed to bypass these resistance mechanisms, for example, by utilizing different cellular uptake pathways or by inhibiting different enzymes within the folate pathway. nih.govresearchgate.net
Role as a Mechanistic Probe in Antifolate Biology
New chemical compounds are invaluable tools for dissecting complex biological pathways. A novel antifolate could serve as a mechanistic probe to further elucidate the intricacies of folate metabolism. nih.gov By studying how a new compound interacts with enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase (TS), researchers can gain a deeper understanding of these critical cellular processes. nih.govresearchgate.net This knowledge can reveal new targets for drug development and provide insights into how cells adapt to metabolic stress. mdpi.com
Development of Next-Generation Analogues for Basic Research
The discovery of a novel chemical scaffold often initiates efforts to synthesize a series of related compounds, or analogues. researchgate.net For a compound within the antifolate class, next-generation analogues could be designed to have improved properties, such as increased potency, greater selectivity for cancer cells, or better oral bioavailability. nih.gov These analogues are crucial for structure-activity relationship (SAR) studies, which help to identify the key chemical features responsible for a compound's biological effects. researchgate.net This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. nih.gov
Translational Research Opportunities for Preclinical Investigations
Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. For a new antifolate, preclinical investigations would be essential to evaluate its potential as a therapeutic agent. ashpublications.orgresearchgate.net This would involve testing the compound in various cancer cell lines and in animal models of human cancers. nih.gov Such studies are critical for determining the compound's efficacy, understanding its pharmacological properties, and identifying potential biomarkers that could predict which patients are most likely to respond to the treatment. ashpublications.org
While these general principles guide antifolate research, the specific application to LY 368962 Dimethyl Ester remains speculative due to the absence of published data. The scientific community awaits primary research findings to understand the unique properties and potential of this compound.
Q & A
Q. What are the key physicochemical properties and identifiers of LY 368962 Dimethyl Ester relevant for experimental design?
this compound (CAS: 193281-05-9) is a research chemical with the L-Code L486700, as cataloged in neuropharmacology studies. Key identifiers include its molecular structure, purity, and stability under standard laboratory conditions. Researchers should verify these properties using analytical techniques such as NMR, HPLC, or mass spectrometry to ensure batch consistency .
Q. How should researchers ensure reproducibility when working with this compound in in vivo models?
Detailed documentation of the compound’s source (e.g., supplier, batch number), storage conditions (e.g., temperature, light sensitivity), and preparation methods (e.g., solvent, concentration) is critical. Adherence to guidelines like the ICMJE standards for reporting chemicals in methods sections ensures transparency. Cross-referencing with safety data for structurally similar esters (e.g., dimethyl malonate) can inform handling protocols .
Q. What standardized toxicity screening frameworks are applicable for preliminary safety assessments of this compound?
OECD Guideline 422 (combined repeated dose toxicity study with reproductive/developmental screening) provides a methodological template. For example, oral administration in rodent models at graded doses (e.g., 100–1000 mg/kg/day) can establish NOAEL/LOAEL values. Route-to-route extrapolation, as used for dimethyl malonate, may help predict inhalation or dermal toxicity if direct data are unavailable .
Advanced Research Questions
Q. How can researchers resolve contradictions in dose-response relationships observed for this compound across studies?
Discrepancies may arise from differences in species-specific metabolism, solvent carriers, or experimental endpoints. Meta-analysis of existing data, coupled with pharmacokinetic/pharmacodynamic (PK/PD) modeling, can identify confounding variables. For instance, hepatocellular hypertrophy in dimethyl malonate studies was reversible, highlighting the need for recovery-phase analyses .
Q. What experimental strategies are recommended to evaluate the neuropharmacological mechanisms of this compound?
Target-specific assays (e.g., receptor binding, enzyme inhibition) should be prioritized based on structural analogs. For example, methotrexate dimethyl ester’s activity as a DHFR inhibitor suggests LY 368962’s potential interaction with folate pathways. In vitro neuronal cell models and transgenic animal systems can isolate mechanistic pathways .
Q. How can long-term toxicity and bioaccumulation risks be assessed for this compound in environmental models?
Adapt protocols from phthalate ester studies (e.g., dimethyl phthalate’s environmental monitoring via LC-MS/MS). Sediment and tissue accumulation assays (e.g., mg/kg wet weight measurements) paired with biodegradation studies (OECD 301) can quantify persistence. Route-specific absorption rates must be integrated into exposure models .
Q. What statistical approaches are robust for analyzing non-linear effects in this compound dose-ranging studies?
Bayesian hierarchical models or generalized additive models (GAMs) can account for non-linear trends and inter-study variability. Sensitivity analyses should test assumptions (e.g., absorption rates from dimethyl sulfate safety data) to reduce uncertainty in toxicity predictions .
Methodological Considerations
Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?
Use matrix-matched calibration standards and internal controls (e.g., deuterated analogs) to correct for ionization suppression in LC-MS. Cross-validate with infrared spectroscopy (FTIR) or X-ray crystallography for structural confirmation, as demonstrated for dimethyl fumarate .
Q. What criteria should guide the selection of negative/positive controls in this compound experiments?
Structurally related esters (e.g., dimethyl malonate for metabolic studies) or pharmacologically inactive analogs serve as negative controls. Positive controls should mimic the hypothesized mechanism (e.g., known DHFR inhibitors for enzyme assays) .
Data Reporting and Ethics
Q. How can researchers address sex/gender differences in this compound toxicity studies?
Follow SAGER guidelines by stratifying data by sex in preclinical models and reporting hormonal cycles’ impact on pharmacokinetics. For example, dimethyl malonate studies in rats showed no reproductive toxicity, but species-specific differences necessitate explicit analysis .
Q. What appendices or supplemental materials are essential for publishing this compound research?
Include raw spectral data (NMR, IR), detailed synthetic pathways, and toxicity study protocols. Appendices should also list all chemical identifiers (CAS, IUPAC names) and instrument parameters to meet reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
